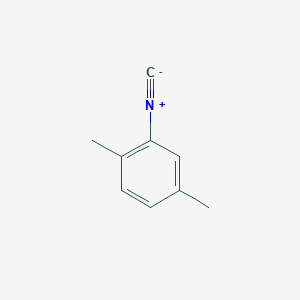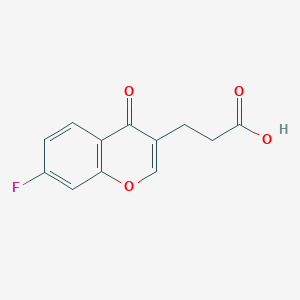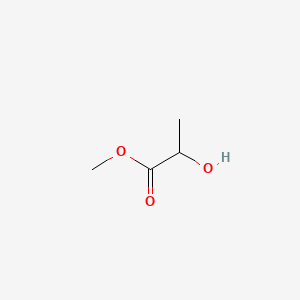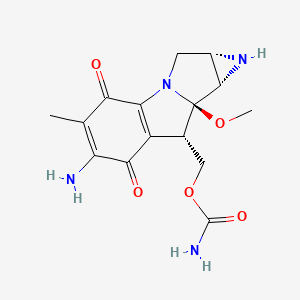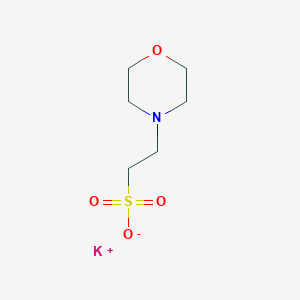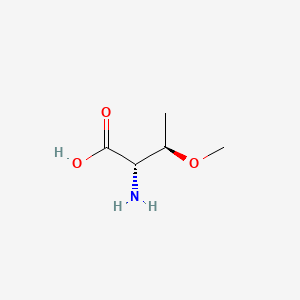
O-甲基-L-苏氨酸
描述
O-Methyl-L-threonine is an L-threonine derivative where a methyl group replaces the hydrogen on the hydroxy side chain . It is a non-proteinogenic L-alpha-amino acid, a L-threonine derivative, and an ether .
Synthesis Analysis
The synthesis of L-threonine, which is a precursor to O-Methyl-L-threonine, is predominantly produced through microbial fermentation . The efficiency of this process largely depends on the quality of strains. Metabolic engineering based on a cogent understanding of the metabolic pathways of L-threonine biosynthesis and regulation provides an effective alternative to traditional breeding for strain development .
Molecular Structure Analysis
The molecular formula of O-Methyl-L-threonine is C5H11NO3 . Its average mass is 133.146 Da and its monoisotopic mass is 133.073898 Da .
Chemical Reactions Analysis
Threonine aldolases (TAs) constitute a powerful tool for catalyzing carbon–carbon bond formations in synthetic organic chemistry, thus enabling an enantio- and diastereoselective synthesis of β-hydroxy-α-amino acids . TAs are pyridoxal-5-phosphate-dependent enzymes, which, in nature, catalyze the cleavage of L-threonine or L-allo-threonine to glycine and acetaldehyde in a glycine biosynthetic pathway .
Physical and Chemical Properties Analysis
The physical form of O-Methyl-L-threonine is a solid-powder . It has a molecular weight of 233.26 .
科学研究应用
蛋白质中的不对称合成
O-甲基-L-苏氨酸在蛋白质的不对称合成中起着至关重要的作用。研究表明其在标记 L-苏氨酸用于高分子量蛋白质的 NMR 研究中得到了应用,从而对蛋白质结构和功能提供了见解 (Ayala 等,2020)。
对干细胞代谢的影响
研究表明苏氨酸代谢在调节干细胞功能中具有重要意义。O-甲基-L-苏氨酸通过参与代谢影响 S-腺苷甲硫氨酸 (SAM) 水平和组蛋白甲基化,从而影响干细胞分化和遗传重编程 (Ng Shyh-Chang 等,2013)。
微生物发酵和代谢工程
该化合物对于 L-苏氨酸生产中的微生物发酵至关重要。它用于大肠杆菌和谷氨酸棒状杆菌等生物体中的代谢工程策略,以增强 L-苏氨酸的生产,这对各种工业应用至关重要 (董迅言等,2011)。
农业应用
农业研究表明 O-甲基-L-苏氨酸可用作棉花等作物的化学杂交剂。它已被评估其在诱导雄性不育中的作用,从而影响作物生产中的授粉和杂交策略 (Ladyman 等,1990)。
生物技术合成
O-甲基-L-苏氨酸参与苏氨酸衍生物的新型合成,这些衍生物用于各种生物技术应用,例如创建肽衍生物和催化剂 (田中卓己等,1979)。
酶促作用和底物特异性
该化合物在酶行为研究中具有重要意义,特别是在了解大肠杆菌等生物体中 L-苏氨酸脱氢酶等酶的底物特异性方面 (Johnson & Dekker,1998)。
作用机制
Target of Action
O-Methyl-L-threonine is a derivative of L-threonine It’s known that l-threonine, the parent compound, plays a crucial role in protein synthesis as it’s one of the 20 proteinogenic amino acids . It’s reasonable to assume that O-Methyl-L-threonine may interact with similar targets.
Mode of Action
For instance, the hydroxyl side-chain of L-threonine can undergo O-linked glycosylation, and threonine residues can undergo phosphorylation through the action of a threonine kinase . It’s plausible that O-Methyl-L-threonine might undergo similar interactions with its targets, leading to changes in protein function or cellular processes.
Biochemical Pathways
O-Methyl-L-threonine likely participates in similar biochemical pathways as L-threonine. L-threonine is metabolized in several ways, including conversion to pyruvate via threonine dehydrogenase. An intermediate in this pathway can undergo thiolysis with CoA to produce acetyl-CoA and glycine . Another pathway involves threonine aldolases, which catalyze the cleavage of L-threonine to glycine and acetaldehyde . The downstream effects of these pathways include the production of energy and other metabolites essential for various cellular functions.
Pharmacokinetics
It’s known that the efficiency of bioconversion and the bioavailability of l-threonine and its derivatives largely depend on the quality of strains used in microbial fermentation .
Result of Action
Given its structural similarity to l-threonine, it’s plausible that it may have similar effects, such as participating in protein synthesis and influencing various cellular processes through its metabolic pathways .
Action Environment
The action, efficacy, and stability of O-Methyl-L-threonine are likely influenced by various environmental factors. For instance, the storage temperature can affect the stability of the compound . Furthermore, the efficiency of its bioconversion in microbial fermentation can be influenced by the quality of the microbial strains used .
安全和危害
O-Methyl-L-threonine may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust, wear protective gloves, protective clothing, eye protection, and face protection, and wash all exposed external body areas thoroughly after handling .
未来方向
Branched chain amino acids have been synthesized by engineering the metabolism of C. glutamicum. Future investigations should focus on the feedback inhibition and/or transcription attenuation mechanisms of crucial enzymes . Enzymes with substrate specificity should be developed and applied to the production of individual BCAAs . The strategies used to construct strains producing BCAAs provide guidance for the biosynthesis of other high value-added compounds .
属性
IUPAC Name |
(2S,3R)-2-amino-3-methoxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-3(9-2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t3-,4+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCWLJLGIAUCCL-DMTCNVIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20195962, DTXSID701031342 | |
| Record name | O-Methyl threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-Methyl-DL-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701031342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4144-02-9, 4385-90-4, 2076-57-5 | |
| Record name | O-Methylthreonine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004144029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-Methyl threonine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004385904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-Methyl threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-Methyl-DL-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701031342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-Methyl-L-threonine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-METHYLTHREONINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OAI4PJX6XS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of O-Methyl-L-threonine in exhibiting antimalarial activity?
A1: While O-Methyl-L-threonine has shown some antimalarial activity against Plasmodium berghei in mice [], its exact mechanism of action remains unclear. Further research is needed to determine how it interacts with its target within the parasite and the downstream effects leading to parasite death or growth inhibition.
Q2: How does O-Methyl-L-threonine affect globin synthesis?
A2: O-Methyl-L-threonine acts as an isoleucine isostere, inhibiting the incorporation of radiolabeled amino acids into alpha globin chains in rabbit reticulocytes []. This inhibition leads to a compensatory stimulation of beta globin chain synthesis, suggesting a competitive relationship between alpha and beta globin mRNAs for components of the protein synthesis machinery. Interestingly, this stimulation persists even after the depletion of excess alpha chains, indicating a more complex regulatory mechanism than simple competition.
Q3: What is the impact of O-Methyl-L-threonine resistance on the production of avermectin in Streptomyces avermitilis?
A3: Mutations conferring resistance to O-Methyl-L-threonine, an isoleucine analog, in Streptomyces avermitilis can alter the composition of the avermectin complex produced by the bacteria []. Specifically, resistant strains exhibit an increased ratio of component "a" and a decreased ratio of component "1" in the avermectin complex. This observation suggests a link between isoleucine metabolism and the regulation of avermectin biosynthesis.
Q4: How does the structure of O-Methyl-L-threonine relate to its biological activity?
A4: The structural similarity of O-Methyl-L-threonine to isoleucine underpins its observed biological activities. As an isostere, it can potentially interact with enzymes or binding sites normally recognizing isoleucine, leading to competitive inhibition or altered metabolic pathways. This structural mimicry is evident in its effect on both globin synthesis and avermectin production [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Di-mu-hydroxo-[(N,N,N',N'-tetramethylethylenediamine)copper(II)] dichloride](/img/structure/B7802512.png)
